molecular formula C21H22ClNO2 B13770498 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride CAS No. 69766-48-9

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

Cat. No.: B13770498
CAS No.: 69766-48-9
M. Wt: 355.9 g/mol
InChI Key: TVLGALHNALMDTF-UHFFFAOYSA-N
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Description

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride is a quaternary ammonium compound featuring a bicyclo[3.2.1]octane core with a positively charged nitrogen atom (azonia group). The chloride counterion balances the charge, improving solubility in polar solvents. This structure suggests applications in medicinal chemistry, particularly where rigid bicyclic frameworks and aromatic moieties are advantageous, such as enzyme inhibition or receptor modulation.

Properties

CAS No.

69766-48-9

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

InChI

InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H

InChI Key

TVLGALHNALMDTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical and Structural Overview

Property Description
Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
CAS Number 69766-48-9
IUPAC Name 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride
Structural Features Bicyclo[3.2.1]octane with quaternary ammonium center; 9H-fluorene linked via carboxylate ester; chloride counterion
Biological Activity Muscarinic acetylcholine receptor antagonist potential; neurological pathway modulation

Preparation Methods

General Synthetic Strategy

The synthesis of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride typically involves:

  • Formation of the fluorene-9-carboxylate ester intermediate.
  • Introduction of the bicyclic quaternary ammonium moiety (1-azoniabicyclo[3.2.1]octane).
  • Final quaternization and salt formation with chloride ion.

This process requires careful control of reaction conditions due to the complexity of the bicyclic nitrogen-containing structure and the fluorene moiety.

Detailed Synthetic Routes

Preparation of 9H-Fluorene-9-carboxylate Derivatives

The fluorene-9-carboxylate moiety is commonly prepared via esterification or acyl chloride intermediates. For example, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a key reagent used to introduce the fluorene group through carbamate or ester linkages.

  • A typical method involves reacting hydrazine or hydrazine hydrate with 9-fluorenylmethyl chloroformate in anhydrous diethyl ether at low temperature (0–20℃), yielding 9H-fluoren-9-ylmethyl hydrazinecarboxylate with yields ranging from 81% to 99% depending on conditions (reaction time, temperature, solvent).

  • Reaction conditions vary from dropwise addition over 30 minutes to 2 hours, followed by stirring at room temperature overnight to ensure complete conversion.

  • Purification steps include filtration, washing with water and organic solvents (diethyl ether, hexanes), and drying under vacuum.

Formation of the Bicyclic Ammonium Moiety

The bicyclo[3.2.1]octane nitrogen center is introduced via quinuclidine or related bicyclic amines. The nitrogen is quaternized to form the azoniabicyclic structure.

  • Quinuclidine derivatives have been synthesized and functionalized with fluorene carboxylate groups, as shown in patent literature for related compounds.

  • The quaternization step often involves reaction with alkyl halides or acid chlorides to form the ammonium salt, with chloride as the counterion.

Coupling and Salt Formation
  • The fluorene carboxylate intermediate is coupled with the bicyclic amine under controlled conditions, often using coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the carboxyl group for ester formation.

  • After coupling, the reaction mixture is acidified or treated with hydrochloric acid to precipitate the chloride salt of the quaternary ammonium compound.

  • The product is isolated by filtration, washed with solvents such as dichloromethane, diisopropyl ether, or hexane, and dried under vacuum.

Experimental Data and Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Formation of 9-fluorenylmethyl hydrazinecarboxylate Hydrazine hydrate + Fmoc-Cl in diethyl ether, 0–20℃, overnight 81–99 White solid, purified by filtration and washing
Activation of fluorene carboxylate EDC·HCl coupling at 0–10℃, 1–1.5 hours N/A Used to activate carboxyl group for esterification
Coupling with bicyclic amine Quinuclidine derivative + fluorene intermediate, DMF, triethylamine, 25–30℃, 21–23 hours N/A Formation of quaternary ammonium ester salt
Salt formation and isolation Acidification with HCl, washing with dichloromethane, diisopropyl ether, hexane N/A Chloride salt precipitated and dried

Research Findings and Applications

  • The compound acts as a muscarinic receptor antagonist, influencing cholinergic neurotransmission with potential therapeutic applications in neurological disorders such as asthma and other cholinergic system-related conditions.

  • Structural analogs of this compound have been studied for their receptor binding affinities and pharmacological profiles, confirming the importance of the bicyclic ammonium and fluorene moieties in biological activity.

  • The preparation methods described allow for the generation of high-purity material suitable for pharmacological research, with control over stereochemistry and salt form critical for biological evaluation.

Chemical Reactions Analysis

Esterification Reactions

The esterification of the carboxylic acid with the azabicyclooctanol involves:

  • Activation of the carboxylic acid :

    • Reagents : Oxalyl chloride, dimethylformamide (DMF), chloroform.

    • Conditions : Stirring at 0°C, followed by warming to room temperature and evaporation of solvents .

    • Product : Acyl chloride intermediate (e.g., 9H-fluorene-9-carbonyl chloride).

  • Reaction with azabicyclooctanol :

    • Reagents : 1-azabicyclo[3.2.1]octan-6-ol, triethylamine, N-(methylpolystyrene)-4-(methylamino)pyridine (MAP).

    • Conditions : Refluxing in chloroform for 1 hour .

    • Product : The ester 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate.

Quaternization and Counterion Formation

The azabicyclooctanol is quaternized to introduce a cationic nitrogen center:

  • Reagents : Methyl iodide (CH₃I), lithium diisopropylamide (LDA).

  • Conditions : Stirring at 0–5°C, followed by overnight reaction at room temperature .

  • Product : The quaternary ammonium salt (1-azoniabicyclo[3.2.1]octan-6-yl ester) with chloride as the counterion.

Key Reaction Steps in a Nutshell

Reaction Step Reagents Conditions Product
1. Acyl chloride formationOxalyl chloride, DMF, chloroformStir at 0°C, room temp, evaporation9H-fluorene-9-carbonyl chloride
2. Esterification1-azabicyclo[3.2.1]octan-6-ol, triethylamine, MAPReflux in chloroform for 1 hourEsters (before quaternization)
3. QuaternizationCH₃I, LDA0–5°C, then room temp overnightQuaternary ammonium salt (chloride)

Grignard Reactions

Some synthesis routes involve Grignard reagents for functionalization:

  • Reagents : Phenylmagnesium bromide (C₆H₅MgBr), THF.

  • Conditions : Stirring at −70°C, followed by warming to room temp .

  • Product : Functionalized derivatives (e.g., phenyl-substituted esters).

Purification and Isolation

Final products are typically purified via:

  • Extraction : Solvent partitioning (e.g., chloroform/water).

  • Crystallization : Using solvents like ethanol or diethyl ether .

Biological Relevance of Reactivity

The compound’s reactivity is critical for its biological activity, particularly in muscarinic receptor modulation. Its ester group facilitates interaction with neurotransmitter systems, while the quaternary ammonium center enhances ion-channel targeting .

Scientific Research Applications

Potential Applications

This compound has potential applications in pharmacological research due to its ability to interact with muscarinic acetylcholine receptors, influencing signaling pathways associated with neurotransmission. Research indicates that derivatives of bicyclic compounds can act as potent antagonists at these receptors, potentially influencing neurological pathways and offering therapeutic benefits in conditions like asthma and other cholinergic system disorders.

Structural Similarities

Several compounds share structural similarities with 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:

  • 9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane Features a similar bicyclic structure, with a hydroxy group introducing additional reactivity.
  • 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane A related bicyclic derivative with a different bicyclic framework that affects receptor binding.
  • Quinuclidine derivatives Contains a quinuclidine structure and is known for strong interactions with muscarinic receptors.

These compounds highlight the unique structural features of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride while demonstrating varied biological activities and potential applications in medicinal chemistry.

Data Table

Compound NameStructureUnique Features
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureHydroxy group introduces additional reactivity
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octaneRelated bicyclic derivativeDifferent bicyclic framework affecting receptor binding
Quinuclidine derivativesContains quinuclidine structureKnown for strong interactions with muscarinic receptors

Mechanism of Action

The mechanism of action of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Bicyclo System Rigidity and Conformation

  • Target Compound ([3.2.1]) : The [3.2.1] system offers moderate rigidity compared to the more strained [2.2.2] system (e.g., quinuclidine derivatives). This may enhance binding flexibility to biological targets .
  • Diaza vs.

Substituent Effects

  • Aromatic Moieties: The fluorene group in the target compound provides greater hydrophobicity than xanthene () or methoxyquinoline (), favoring interactions with hydrophobic binding pockets.
  • Electron-Withdrawing Groups : The trifluoropropylsulfonyl group in enhances metabolic stability but may reduce solubility, contrasting with the fluorene carboxylate’s balance of hydrophobicity and charge .

Biological Activity

1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride is a complex organic compound with a unique bicyclic structure and quaternary ammonium characteristics. It has garnered attention for its significant biological activity, particularly in relation to muscarinic acetylcholine receptors (mAChRs), which are pivotal in various neurological functions.

Structure and Properties

The compound consists of a bicyclo[3.2.1]octane framework linked to a 9H-fluorene moiety via a carboxylate group, with the chloride ion acting as a stabilizing counterion for the positively charged nitrogen atom.

Property Value
Molecular FormulaC21H22ClNO2
Molecular Weight355.858 g/mol
CAS Number69766-48-9

Research indicates that 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride primarily interacts with mAChRs, influencing neurotransmission pathways. These receptors are involved in various physiological processes, including muscle contraction, glandular secretion, and modulation of neurotransmitter release.

Interaction with Muscarinic Receptors

The compound has been shown to act as a potent antagonist at mAChRs, which may lead to therapeutic applications in conditions such as asthma and other cholinergic system disorders . The structural similarity to other bicyclic compounds allows it to modulate receptor activity effectively.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Neurological Effects

  • Antagonistic Action : It exhibits antagonistic properties at mAChRs, potentially affecting cognitive functions and muscle control.
  • Therapeutic Potential : Its ability to modulate cholinergic signaling suggests possible applications in treating neurological disorders.

Pharmacological Applications
Studies have highlighted its potential use in:

  • Asthma Treatment : By inhibiting bronchoconstriction through mAChR antagonism.
  • Neuropharmacology : As a research tool for studying cholinergic pathways and developing new drugs targeting mAChRs.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate; chloride:

  • Study on Muscarinic Antagonists : A comparative analysis of various muscarinic antagonists demonstrated that compounds with similar bicyclic structures exhibited significant receptor binding affinity and selectivity .
  • Therapeutic Efficacy in Animal Models : Preclinical trials indicated that derivatives of bicyclic compounds could effectively reduce symptoms in models of asthma and other respiratory conditions .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound Name Structure Unique Features
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureHydroxy group introduces additional reactivity
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octaneRelated bicyclic derivativeDifferent framework affecting receptor binding
Quinuclidine derivativesContains quinuclidine structureKnown for strong interactions with muscarinic receptors

Q & A

Q. What are the recommended methods for synthesizing 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride in laboratory settings?

Synthesis typically involves coupling the bicyclic azonia moiety with the fluorene carboxylate group. Key steps include:

  • Protection of reactive groups : Use 9-fluorenylmethoxycarbonyl (Fmoc) chloride (or analogous reagents) to protect amines during synthesis, as seen in bicyclo[2.2.2]octane derivatives .
  • Quaternization : Introduce the azonia group via alkylation with chloromethylating agents under anhydrous conditions (e.g., 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride in related syntheses) .
  • Purification : Employ recrystallization from polar aprotic solvents (e.g., acetonitrile) or preparative HPLC to isolate the chloride salt .

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, particularly for verifying bicyclic geometry and chloride counterion placement .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm proton environments and fluorine substitution patterns. For bicyclo systems, coupling constants in 1H^1H NMR distinguish axial/equatorial protons .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight and chloride adduct formation .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335 hazard) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Kinetic experiments : Monitor reaction rates with nucleophiles (e.g., thiols, amines) via stopped-flow UV-Vis spectroscopy to identify intermediates .
  • Computational modeling : Apply DFT calculations to map transition states, particularly for azonia ring-opening or fluorene carboxylate ester hydrolysis .
  • Isotopic labeling : Use 18O^{18}O-labeled water in hydrolysis studies to track oxygen incorporation into products .

Q. What strategies resolve contradictions in stability data across different pH conditions?

  • Controlled degradation studies : Perform accelerated stability testing (40°C/75% RH) at pH 2–12, analyzing degradation products via LC-MS. For example, acidic conditions may protonate the azonia group, while alkaline conditions hydrolyze the ester .
  • Cross-validation : Compare thermal analysis (TGA/DSC) with NMR stability data to identify discrepancies caused by polymorphic forms .

Q. How can researchers address conflicting crystallographic and spectroscopic data for the bicyclic core?

  • Multi-method validation : Combine X-ray data (SHELXL-refined) with solid-state NMR to resolve ambiguities in ring puckering or chloride positioning .
  • Dynamic NMR : Probe temperature-dependent line broadening to detect conformational flexibility in solution that may differ from the solid state .

Q. What in vitro assays are suitable for probing its biological activity, given structural analogs?

  • Beta-lactamase inhibition assays : Inspired by related bicyclo[3.2.1]octane prodrugs, test competitive inhibition using nitrocefin as a substrate .
  • Membrane permeability studies : Use Caco-2 cell monolayers to assess transport efficiency, correlating with the fluorene group’s hydrophobicity .

Q. How can computational tools predict its interactions with biological targets?

  • Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model binding to beta-lactamase or peptidoglycan transpeptidases, leveraging crystallographic data from related inhibitors .
  • MD simulations : Analyze stability of the azonia-fluorene conjugate in lipid bilayers to predict bioavailability .

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